(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

Description

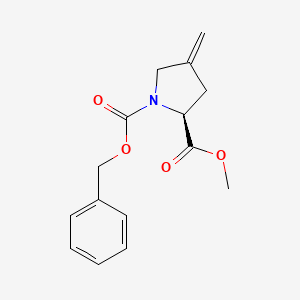

(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring a benzyl ester at position 1, a methyl ester at position 2, and a methylene group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and chiral auxiliaries. Its stereochemistry (S-configuration) and substituent arrangement confer unique reactivity and selectivity, making it valuable in asymmetric catalysis and medicinal chemistry.

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-11-8-13(14(17)19-2)16(9-11)15(18)20-10-12-6-4-3-5-7-12/h3-7,13H,1,8-10H2,2H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWGPICRKIRWAG-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=C)CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=C)CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Various pyrrolidine derivatives.

Scientific Research Applications

(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate: has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is a precursor in the synthesis of antiviral drugs and other pharmaceuticals.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences the physical, chemical, and biological properties of pyrrolidine derivatives. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Physical Properties and Stability

- Melting Points : Oxo derivatives (e.g., CAS 16217-15-5) are typically crystalline solids, while esterified variants (e.g., 4-methylidene) are oils.

- Storage: Unsubstituted derivatives (e.g., CAS 5211-23-4) require storage at 2–8°C under dry conditions, whereas amino derivatives may need inert atmospheres.

Biological Activity

(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate is a complex organic compound notable for its unique structure and potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 275.3 g/mol, features a pyrrolidine ring that is substituted with a methylene group, benzyl ester, and methyl ester groups.

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO4 |

| Molecular Weight | 275.3 g/mol |

| IUPAC Name | This compound |

| CAS Number | 200184-60-7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and receptors, which can lead to significant pharmacological effects.

Potential Therapeutic Applications

- Anti-Cancer Activity : Research indicates that compounds structurally related to this compound exhibit anti-cancer properties. For instance, analogs designed to target nucleophosmin 1 (NPM1) have shown potent growth inhibitory effects against various cancer cell lines, suggesting that similar mechanisms may be exploitable for this compound .

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, although specific mechanisms remain to be fully elucidated.

- Neuroprotective Effects : The compound's structural characteristics may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Study on Anti-Cancer Agents

A study focused on nucleophosmin inhibitors synthesized analogs related to this compound. Among these analogs, several demonstrated significant growth inhibition in cancer cell lines:

- GI50 Values : Compounds showed GI50 values as low as against renal cancer cells and against lung cancer cells.

- Apoptosis Induction : Specific compounds led to dose-dependent apoptosis in leukemia cell lines, indicating a promising avenue for therapeutic development .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity |

|---|---|

| This compound | Potential anti-cancer and anti-inflammatory effects |

| (S)-4-Methylene-pyrrolidine-1,2-dicarboxylic acid | Exhibits similar reactivity but different biological profiles |

Synthesis Routes

The synthesis of this compound involves multiple steps:

- Formation of the Pyrrolidine Ring : Initiated from suitable precursors through cyclization reactions.

- Methylene Group Introduction : Achieved via substitution reactions using reagents like methylene iodide.

- Esterification : Involves the introduction of benzyl and methyl ester groups through reactions with benzyl alcohol and methanol in the presence of acid catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.